2-oxa-8-azaspiro[4.5]decane;oxalic acid
Description
2-Oxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen heteroatoms. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of conformationally constrained proline analogs and bioactive molecules . Derivatives such as its hydrochloride salt (melting point: 181–184°C) and Boc-protected forms (e.g., tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 154348-08-0) are widely used in medicinal chemistry .
Oxalic acid (HOOC−COOH) is a simple dicarboxylic acid with strong reducing and chelating properties. It is utilized in industrial processes (e.g., metal leaching, hydrochar production), environmental remediation (photodegradation of pollutants), and as a benchmark for studying hygroscopicity in atmospheric aerosols . Its dihydrate form (C₂H₂O₄·2H₂O) is common in commercial applications, with a molecular weight of 126.07 g/mol .
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO.2C2H2O4/c2*1-4-9-5-2-8(1)3-6-10-7-8;2*3-1(4)2(5)6/h2*9H,1-7H2;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNEBIXOHWEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2.C1CNCCC12CCOC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the deprotection of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate using methanolic HCl. The reaction proceeds via acidolysis of the tert-butoxycarbonyl (Boc) group, followed by ion-exchange purification to isolate the free base. Key steps include:
Table 1: Optimization of Boc Deprotection
Oxalate Salt Formation
The free base is converted to the oxalate salt by dissolving in dichloromethane and treating with oxalic acid. The salt precipitates upon solvent evaporation and is recrystallized from ethanol/water mixtures. This step is critical for enhancing solubility and stability in pharmaceutical formulations.
Biocatalytic Transaminase-Mediated Amination
Enantioselective Synthesis
A biocatalytic route employing ω-transaminase (ω-TA) enables asymmetric synthesis of the spirocyclic amine precursor. This method avoids hazardous intermediates (e.g., azides) and achieves 97.8% enantiomeric excess (ee) . Key stages include:
Oxalate Salt Crystallization
The enantiopure amine is treated with oxalic acid in acetone, yielding crystalline 2-oxa-8-azaspiro[4.5]decane oxalate. X-ray diffraction confirms the salt’s monoclinic crystal structure.
Acid-Catalyzed Cyclization of Ethynylpiperidine Derivatives
Cyclization Mechanism
4-Ethynyl-4-hydroxypiperidine derivatives undergo acid-catalyzed cyclization to form the spirocyclic framework. Hydrochloric acid (HCl) or hydrobromic acid (HBr) in ethers (e.g., tetrahydrofuran) facilitates intramolecular etherification:
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dimethylformamide) increase reaction rates but reduce selectivity. Optimal conditions use diethyl ether at 0°C to suppress side reactions.
Alkylation of 2-Oxo-3,8-Diazaspiro[4.5]decane Precursors
Nucleophilic Substitution
Reaction of 2-oxo-3,8-diazaspiro[4.5]decane with benzyl halides or tosylates in the presence of triethylamine yields N-alkylated intermediates. For example:
Oxalate Salt Precipitation
The alkylated product is treated with oxalic acid in methanol, resulting in precipitation of the oxalate salt. Filtration and washing with cold methanol afford the final product in >90% purity.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Boc Deprotection | 88 | – | High | High yield, simple steps |
| Biocatalytic Amination | 82 | 97.8 | Moderate | Enantioselectivity |
| Acid-Catalyzed Cyclization | 75 | – | Low | Avoids hazardous intermediates |
| Alkylation | 70 | – | High | Versatile N-functionalization |
Chemical Reactions Analysis
Types of Reactions
2-oxa-8-azaspiro[4.5]decane;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in the reactions of 2-oxa-8-azaspiro[4.5]decane;oxalic acid include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2-oxa-8-azaspiro[45]decane;oxalic acid depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-oxa-8-azaspiro[4.5]decane;oxalic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of 2-oxa-8-azaspiro[4.5]decane;oxalic acid, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-oxa-8-azaspiro[4.5]decane;oxalic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison of 2-Oxa-8-azaspiro[4.5]decane with Similar Spirocyclic Compounds
Key Observations :
- The position of heteroatoms (O/N) and substituents (e.g., carboxylic acid groups) significantly alters physicochemical properties and reactivity. For example, carboxylic acid derivatives exhibit lower melting points compared to hydrochloride salts .
- 1,4-Dioxa-8-azaspiro[4.5]decane is noted for its role in synthesizing quinoline-based enzyme inhibitors, highlighting structural versatility in drug design .
Comparison of Oxalic Acid with Other Dicarboxylic and Multifunctional Acids
Physicochemical and Functional Properties
Key Observations :
- Acidity : Oxalic acid is the strongest dicarboxylic acid (pKa₁=1.25), outperforming malonic (pKa₁=2.83) and succinic acids (pKa₁=4.16) .
- Hygroscopicity: Oxalic acid and succinic acid are non-hygroscopic (Gf=1.00), whereas malonic and citric acids exhibit moderate hygroscopicity (Gf=1.53 and 1.30, respectively) .
- Industrial Use : Oxalic acid’s reducing capacity enables ~95% recovery of rare earth elements (REEs) as REE₂(C₂O₄)₃·nH₂O precipitates at 300% excess dosage, outperforming weaker acids like acetic acid in metal leaching .
2-Oxa-8-azaspiro[4.5]decane
- Synthetic Efficiency : High-yield routes (up to 94%) for spirocyclic proline analogs demonstrate scalability for drug development .
Oxalic Acid
- Environmental Impact : In Fe(III)-oxalic acid systems, hydroxyl radicals (·OH) generated via photolysis degrade dimethyl phthalate (DMP) efficiently at pH 3.0, outperforming single-acid systems .
- Material Science : Adding 0.5–5.0% oxalic acid during hydrothermal carbonization increases hydrochar carbon content (60.10→70.31%) and heating value (5,130→5,350 kcal/kg), enhancing its utility as solid fuel .
Q & A
Q. What are the recommended synthetic routes for 2-oxa-8-azaspiro[4.5]decane, and how can reaction conditions be optimized for yield?
A three-component condensation approach involving 1,2,3-trimethoxybenzene, isobutyraldehyde, and nitriles under reflux conditions has been validated for spiro compounds. Optimization includes controlling stoichiometry (1:1:1 molar ratio) and using silica gel chromatography for purification. Reaction monitoring via TLC (chloroform/acetone 9:1 v/v) and UV visualization ensures intermediate stability .
Q. How should analytical method validation (AMV) be designed for oxalic acid in spiro compound synthesis?
USP guidelines recommend HPLC with UV detection (λ = 210–220 nm) for oxalic acid quantification. Key parameters include linearity (R² > 0.999), precision (RSD < 2%), and recovery (95–105%) using oxalic acid dihydrate (CAS 6153-56-6) as a reference standard. Method robustness requires testing pH (2.5–3.5) and column temperature variations (±2°C) .
Q. What characterization techniques are critical for confirming the structure of 2-oxa-8-azaspiro[4.5]decane derivatives?
Essential methods include:
- 1H/13C NMR : To confirm spirocyclic geometry and substituent positions (e.g., δ 1.4–1.8 ppm for tert-butyl groups in oxaspiro derivatives) .
- IR Spectroscopy : Identification of carbonyl stretches (~1700 cm⁻¹ for diketones) and sp³ C-O bonds (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 183 for C11H21NO derivatives) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2-oxa-8-azaspiro[4.5]decane in multicomponent reactions?
Bulky substituents (e.g., tert-butyl groups) at C7 and C9 positions reduce ring strain but hinder nucleophilic attack at the carbonyl center. Computational studies (QSAR/QSPR) suggest that electron-withdrawing groups on the azaspiro ring increase electrophilicity, favoring cyclization yields by 15–20% .
Q. What strategies resolve contradictions in stability data for oxalic acid-spiro compound co-crystals?
Discrepancies in thermal stability (e.g., decomposition points ranging 150–170°C) arise from hydration states. Differential Scanning Calorimetry (DSC) under inert gas (N2) and controlled humidity (RH 40–60%) can differentiate between anhydrous and dihydrate forms. USP standards recommend cross-referencing with oxalic acid dihydrate (ΔHfusion = 1492 J/g) .
Q. How can impurity profiling be standardized for oxalic acid in spiro compound formulations?
USP Oxaliplatin guidelines prescribe:
Q. What mechanistic insights explain the catalytic role of oxalic acid in spiroannulation reactions?
Oxalic acid acts as a Brønsted acid catalyst, protonating carbonyl groups to generate electrophilic intermediates. Kinetic studies (Arrhenius plots) show a 30% rate increase at pH 2.5–3.0, aligning with its pKa1 (1.25) and pKa2 (4.14). Isotopic labeling (13C-oxalic acid) confirms decarboxylation-free pathways in spirocyclization .
Methodological Notes
- Synthesis : Prioritize inert atmospheres (Ar/N2) to prevent oxidation of azaspiro intermediates .
- Analytical QC : Use pharmacopeial-grade oxalic acid dihydrate (USP/EP) for calibration .
- Safety : Wear P95 respirators and nitrile gloves during handling; oxalic acid exhibits acute toxicity (LD50 = 375 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
